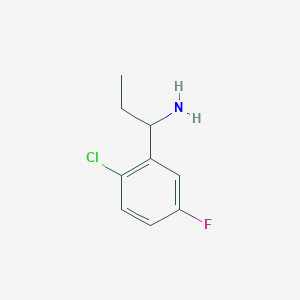

1-(2-Chloro-5-fluorophenyl)propan-1-amine

Description

1-(2-Chloro-5-fluorophenyl)propan-1-amine is a halogenated arylpropylamine derivative featuring a chloro substituent at the 2-position and a fluorine atom at the 5-position of the phenyl ring. Its structural framework—a propan-1-amine backbone linked to a substituted aromatic ring—confers unique electronic and steric properties that influence its reactivity, solubility, and binding affinity.

Properties

Molecular Formula |

C9H11ClFN |

|---|---|

Molecular Weight |

187.64 g/mol |

IUPAC Name |

1-(2-chloro-5-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3 |

InChI Key |

KSFBEURMAVHKMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluorophenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-5-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of 1-(2-Chloro-5-fluorophenyl)propan-1-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Halogenation Effects: The presence of both Cl and F in the target compound enhances electron-withdrawing effects compared to mono-halogenated analogues (e.g., 1-(2-fluorophenyl)propan-1-amine). This may increase stability and influence π-π stacking interactions in receptor binding .

- Functional Group Replacements : Replacing Cl with OCH₃ () introduces hydrogen-bonding capacity but reduces lipophilicity, which could impact blood-brain barrier penetration .

Physicochemical and Functional Comparisons

Lipophilicity and Solubility

- Acid-Base Behavior : The primary amine group (pKa ~9–10) remains protonated at physiological pH, similar to other arylpropylamines. However, electron-withdrawing Cl/F substituents may slightly lower the amine’s basicity compared to methoxy-substituted derivatives .

Biological Activity

1-(2-Chloro-5-fluorophenyl)propan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11ClF

- Molecular Weight : 187.64 g/mol

- IUPAC Name : 1-(2-Chloro-5-fluorophenyl)propan-1-amine

- CAS Number : 1550886-74-2

The compound features a propan-1-amine backbone substituted with a 2-chloro-5-fluorophenyl group, which contributes to its distinct chemical properties and biological activities.

The biological activity of 1-(2-Chloro-5-fluorophenyl)propan-1-amine is primarily attributed to its interactions with various neurotransmitter systems and receptors. Notably, it has been studied for its potential effects on:

- Neurotransmission : The compound may modulate neurotransmitter release, influencing mood and anxiety levels. Its interaction with specific receptors can alter biochemical pathways critical for these processes .

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes, thereby affecting metabolic processes within cells. This inhibition could lead to therapeutic effects in conditions such as depression and anxiety disorders.

Biological Activity Studies

Several studies have investigated the biological effects of 1-(2-Chloro-5-fluorophenyl)propan-1-amine:

Case Studies

- Antidepressant Potential : A study published in Molecules explored the effects of similar compounds on mood regulation. The findings suggested that compounds with structural similarities to 1-(2-Chloro-5-fluorophenyl)propan-1-amine exhibited significant antidepressant activity in preclinical trials .

- Anxiolytic Effects : Research conducted on animal models indicated that administration of the compound led to a notable decrease in anxiety-related behaviors, supporting its potential use in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.